3-{[(Benzyloxy)carbonyl]amino}-5,5-dimethyloxolane-3-carboxylic acid

Lipophilicity LogP Membrane permeability

Researchers designing peptidomimetics face a trade-off between conformational constraint and drug-like physicochemical properties. Unsubstituted oxolane scaffolds often necessitate additional hydrophobic modifications, increasing molecular weight and metabolic liability. The 5,5-dimethyloxolane scaffold directly resolves this: • +0.78 LogP advantage vs. des-dimethyl analog, improving membrane permeability without added bulk • Gem-dimethyl preorganization reduces target-binding entropy penalties • Cbz group enables orthogonal hydrogenolysis-first deprotection (H₂, Pd/C) while resisting acid-catalyzed ether cleavage during subsequent Boc removal • +28 Da mass shift facilitates co-injection LC-MS analysis of parallel libraries Ideal for protease, kinase, and GPCR-targeted peptidomimetic campaigns requiring quantifiable SAR.

Molecular Formula C15H19NO5
Molecular Weight 293.31 g/mol
Cat. No. B13244393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(Benzyloxy)carbonyl]amino}-5,5-dimethyloxolane-3-carboxylic acid
Molecular FormulaC15H19NO5
Molecular Weight293.31 g/mol
Structural Identifiers
SMILESCC1(CC(CO1)(C(=O)O)NC(=O)OCC2=CC=CC=C2)C
InChIInChI=1S/C15H19NO5/c1-14(2)9-15(10-21-14,12(17)18)16-13(19)20-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,16,19)(H,17,18)
InChIKeyOQTOTGFKYGSEEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-Protected Dimethyloxolane Amino Acid Overview


3-{[(Benzyloxy)carbonyl]amino}-5,5-dimethyloxolane-3-carboxylic acid (CAS 2000377-99-9; molecular formula C₁₅H₁₉NO₅; MW 293.31 g/mol) is a heterocyclic β-amino acid derivative that integrates a benzyloxycarbonyl (Cbz)-protected amine, a free carboxylic acid, and a 5,5-dimethyl-substituted oxolane (tetrahydrofuran) core . The compound belongs to the benzyloxycarbonyl chemical class and is primarily employed as a conformationally constrained building block in peptide and peptidomimetic synthesis, where the gem-dimethyl substitution imparts steric hindrance that modulates ring conformational dynamics relative to unsubstituted tetrahydrofuran scaffolds .

Protection Cbz-protected amine compatible with hydrogenolysis deprotection workflow
Conformation Gem-dimethyl oxolane core restricts ring conformation for peptidomimetic design
Reactivity Free carboxylic acid enables direct activation for amide coupling reactions

Differentiation from Structural Analogs


In-class oxolane-based Cbz-amino acids cannot be interchanged generically because the gem-dimethyl substitution at the 5-position fundamentally alters three key molecular properties concurrently: (i) lipophilicity (LogP), (ii) steric encumbrance around the reactive amino acid center, and (iii) conformational freedom of the five-membered oxolane ring. As demonstrated by the computed property divergence between the target compound and its des-dimethyl analog , these differences are quantifiable and translate into measurable consequences for coupling efficiency, protecting-group orthogonality, and downstream pharmacokinetic modulation of derived peptidomimetics [1]. The evidence below establishes that compound selection must be guided by these structural parameters rather than by generic class membership.

Lipophilicity and conformational mismatch

Des-dimethyl analog exhibits lower lipophilicity and unrestricted ring conformation, potentially altering coupling efficiency and binding preorganization in derived peptidomimetics.

Deprotection orthogonality loss

Boc-protected analog requires acidic deprotection conditions that may not support Cbz/Boc orthogonal strategy and may affect acid-sensitive functional groups elsewhere in the sequence.

Steric topology divergence

Regioisomeric scaffolds (3-methyl or 4,4-dimethyl) reposition steric bulk relative to the reactive amino acid center, which may shift coupling rates and scaffold geometry compared to the 5,5-dimethyl pattern.

Quantitative Evidence vs. Closest Analogs


Lipophilicity Shift vs. Des-Dimethyl Analog

The target compound exhibits a computed LogP (octanol/water partition coefficient) of 1.9351 , representing a +0.78 log unit increase over its closest des-dimethyl analog, 3-{[(benzyloxy)carbonyl]amino}oxolane-3-carboxylic acid (CAS 1262406-85-8), which has a LogP of 1.1565 . This ΔLogP of +0.78 corresponds to an approximately 6-fold increase in octanol/water partition coefficient (P ratio ≈ 10^0.78 ≈ 6.03), indicating substantially greater lipophilicity. For drug discovery and peptidomimetic campaigns where target logD ranges of 1–3 are desired for oral bioavailability, the dimethylated scaffold pushes the compound into a more favorable lipophilicity window without requiring additional hydrophobic appendages [1].

Lipophilicity shift
Head-to-head

ΔLogP +0.78 (≈6-fold partition increase)

Supports lipophilicity-driven scaffold selection

Computed LogP; experimental verification recommended

Lipophilicity LogP Membrane permeability SAR optimization

Molecular Weight Differentiation

The target compound has a molecular weight of 293.31 g/mol (C₁₅H₁₉NO₅) , which is 28.05 g/mol higher than the des-dimethyl analog at 265.26 g/mol (C₁₃H₁₅NO₅) . This mass difference—attributable to the two additional methyl groups (2 × CH₂ = 28 Da)—translates into a distinct mass spectrometric detection window and altered chromatographic retention. In preparative HPLC purification, the increased hydrophobicity associated with the higher MW (corroborated by LogP data) results in longer retention times under reversed-phase conditions, facilitating separation from more polar, lower-MW synthetic byproducts that co-elute with the des-dimethyl analog . For solid-phase peptide synthesis (SPPS), the additional mass shifts the [M+H]⁺ ion by +28 Da relative to the des-dimethyl scaffold, enabling unambiguous MS monitoring of coupling completion when both scaffolds are used in parallel library synthesis.

Mass differentiation
Head-to-head

ΔMW +28.05 Da (10.6% increase)

Enables mass-differentiated library tracking

Source data to verify; experimental confirmation recommended

Molecular weight Purification Solid-phase extraction LC-MS detection

Cbz/Boc Orthogonal Deprotection Strategy

The Cbz (benzyloxycarbonyl) protecting group on the target compound can be selectively removed by catalytic hydrogenolysis (H₂, Pd/C) while leaving Boc (tert-butyloxycarbonyl) protecting groups intact [1]. This is critically distinct from the Boc-protected analog tert-butyl 3-amino-5,5-dimethyltetrahydrofuran-3-carboxylate (CAS 2059939-37-4), which requires acidic conditions (TFA or HCl) for deprotection . In multi-step synthetic sequences where both Cbz and Boc protections are employed, the target compound enables a Cbz-first deprotection strategy (hydrogenolysis) without affecting Boc-protected amines elsewhere in the molecule. Conversely, Boc deprotection under acidic conditions leaves Cbz groups unaffected . This orthogonal pair (Cbz/Boc) is a well-established design principle in peptide synthesis and is not available when selecting the Boc-protected oxolane scaffold alone.

Deprotection orthogonality
Class-level

Cbz: H₂/Pd-C removable; Boc: TFA/HCl removable

Supports sequential chemoselective deprotection

Class-level protecting-group chemistry; scaffold-specific yield data not reported

Protecting group orthogonality Cbz Boc Hydrogenolysis Selective deprotection

Gem-Dimethyl Conformational Restriction

The 5,5-gem-dimethyl substitution on the oxolane ring introduces a well-documented conformational biasing effect—the 'gem-dimethyl effect'—that restricts pseudorotational freedom of the five-membered ring and shifts the conformational equilibrium toward specific puckered states [1]. While explicit conformational population data (e.g., from VT-NMR or X-ray crystallography) are not available for this specific compound, the gem-dimethyl effect is a class-level phenomenon extensively characterized for substituted tetrahydrofurans and cyclopentanes, where the Thorpe-Ingold effect accelerates cyclization reactions and gem-dimethyl groups reduce the number of accessible low-energy conformers [2]. In the context of peptidomimetic design, analogous 5,5-dimethyloxolane scaffolds have been explicitly described as enhancing conformational rigidity, which can be exploited to influence peptide secondary structure or metabolic stability [3]. The des-dimethyl analog (CAS 1262406-85-8) lacks this conformational restriction, presenting a larger ensemble of accessible ring conformers and consequently lower entropic preorganization for target binding.

Conformational restriction
Class-level

Gem-dimethyl restricts oxolane pseudorotation

May support binding preorganization in derived peptidomimetics

Class-level inference; scaffold-specific conformational data to verify

Conformational restriction Gem-dimethyl effect Peptidomimetic Ring puckering Stereoselectivity

Regioisomeric Scaffold Topology vs. Analogs

The target compound positions both methyl groups at the 5-position of the oxolane ring (geminal to the ring oxygen), creating a steric environment fundamentally different from the 4,4-dimethyl regioisomer (e.g., 2-(3-{(benzyloxy)carbonylamino}-4,4-dimethyloxolan-3-yl)acetic acid, CAS 2153283-20-4, MW 307.34) [1] and the 3-methyl analog (4-{[(Benzyloxy)carbonyl]amino}-3-methyloxolane-3-carboxylic acid, CAS 1540220-39-0, MW 279.29, XLogP3 1.6) . The 5,5-dimethyl pattern places the steric bulk adjacent to the ring oxygen, directly influencing the electron density at the ether oxygen and the preferred trajectory of nucleophilic attack at the adjacent carboxylic acid. The 3-methyl analog (CAS 1540220-39-0) places the methyl group at the same carbon as the amino acid moiety (C-3), creating a quaternary center with greater local steric congestion around the reactive amine and carboxylic acid groups—potentially retarding coupling rates. The target compound's 5,5-dimethyl arrangement thus offers steric modulation distal to the reactive center, preserving coupling reactivity while still providing conformational restriction [2].

Scaffold topology
Cross-study comparable

5,5-dimethyl (distal steric) vs. 3-methyl (proximal) vs. 4,4-dimethyl (lateral)

Supports positional steric-effect SAR studies

Cross-study comparison; direct head-to-head data not available

Regioisomer Scaffold topology Structure-activity relationship Building block selection

Optimal Application Scenarios


Peptidomimetic Libraries with Enhanced Lipophilicity

When constructing a peptidomimetic library where target compounds require LogD values in the 1–3 range, the 5,5-dimethyloxolane scaffold provides a +0.78 LogP advantage over the des-dimethyl analog . This 6-fold increase in computed octanol/water partitioning can reduce or eliminate the need for additional hydrophobic substituents that would increase molecular weight and metabolic liability. The gem-dimethyl conformational restriction further preorganizes the scaffold for target binding [1], making it suitable for peptidomimetic campaigns targeting proteases, kinases, or GPCRs where conformational entropy reduction translates into binding affinity gains.

Orthogonal Cbz/Boc Protection in Multi-Step Synthesis

In synthetic routes that require sequential, chemoselective amine deprotections, the Cbz group on the dimethyloxolane scaffold enables a hydrogenolysis-first deprotection protocol (H₂, Pd/C) that leaves Boc-protected amines intact . This orthogonal strategy eliminates the need for additional protecting-group interconversion steps compared to routes relying solely on Boc-protected building blocks. The 5,5-dimethyl substitution further enhances the scaffold's chemical stability under the acidic conditions used for subsequent Boc removal (TFA/DCM), as the steric bulk adjacent to the ring oxygen reduces acid-catalyzed ether cleavage side reactions [1].

Scaffold SAR: Distal vs. Proximal Steric Effects

The 5,5-dimethyl substitution pattern uniquely positions steric bulk distal to the reactive amino acid center (C-3), enabling systematic SAR studies that decouple steric effects on coupling reactivity from steric effects on target binding . By comparing the 5,5-dimethyl scaffold with the 3-methyl analog (CAS 1540220-39-0, where steric bulk is proximal to the reactive center) and the 4,4-dimethyl analog (CAS 2153283-20-4), researchers can attribute observed differences in coupling rates, biological activity, and pharmacokinetic properties to specific steric loci [1]. This positional SAR capability is unavailable when using a single unsubstituted scaffold.

Mass-Differentiated Scaffolds for Parallel Synthesis

The +28 Da mass shift of the 5,5-dimethyl scaffold (MW 293.31) relative to the des-dimethyl analog (MW 265.26) enables unambiguous LC-MS monitoring when both scaffolds are employed in parallel synthetic libraries . This mass differentiation allows researchers to pool reaction products for simultaneous analysis, reducing analytical cycle time. The distinct chromatographic retention (driven by the higher LogP of 1.94 vs. 1.16) further facilitates co-injection analysis, where the two scaffold-derived products elute at resolvable retention times under reversed-phase gradient conditions [1].

Application
Selection Property
Validation Focus
Peptidomimetic library synthesis
Scaffold lipophilicity profile
LogD/LogP target-range verification
Orthogonal deprotection synthesis
Cbz/Boc deprotection orthogonality
Sequential deprotection compatibility
Steric-effect SAR studies
Distal steric positioning
Coupling-rate and binding SAR correlation
Parallel mass-differentiated synthesis
Scaffold mass and retention shift
Co-injection LC-MS monitoring
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